molecular formula C11H20N2O B1299561 2-cyano-N-octylacetamide CAS No. 39581-22-1

2-cyano-N-octylacetamide

Cat. No. B1299561
CAS RN: 39581-22-1
M. Wt: 196.29 g/mol
InChI Key: LJXZSEPGWGOYCP-UHFFFAOYSA-N
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Description

2-Cyano-N-octylacetamide is a chemical compound that serves as a precursor or intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a cyano group (—CN) and an acetamide moiety within its molecular structure. The compound is utilized in the creation of diverse heterocyclic systems due to its reactive sites, which allow for multiple types of chemical reactions.

Synthesis Analysis

The synthesis of derivatives from 2-cyano-N-octylacetamide involves the reaction of related cyanoacetamide compounds with different reagents to produce a variety of heterocyclic derivatives. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate yields a related compound, 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which is then used to synthesize different heterocyclic derivatives . These synthetic pathways often involve one-pot reactions under mild conditions, which are advantageous for their simplicity and convenience .

Molecular Structure Analysis

The molecular structure of 2-cyano-N-octylacetamide derivatives is crucial for their reactivity and the formation of heterocyclic compounds. Conformational analysis using computational methods such as DFT, HF, and MP2 can provide insights into the structure of these compounds in both crystal and solution phases . The agreement between the crystal structure and the conformation in solution indicates the reliability of these computational methods in predicting the molecular structure of such compounds.

Chemical Reactions Analysis

2-Cyano-N-octylacetamide derivatives undergo various chemical reactions, leading to the formation of heterocyclic compounds with different rings, such as thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin . The reactivity of these compounds is influenced by the presence of the cyanoacetamido moiety, which can undergo regioselective attack and/or cyclization. The competition between different reaction pathways, including dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions, contributes to the diversity of the synthesized products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-cyano-N-octylacetamide derivatives are determined by their molecular structure and the nature of the substituents. These properties are essential for their application in the synthesis of heterocyclic compounds and their potential biological activities. For example, the antitumor and antimicrobial activities of these compounds are evaluated through in vitro screening tests against various human cancer cell lines and microbial strains . The high inhibitory effects observed in some derivatives highlight the significance of the physical and chemical properties in their biological efficacy.

Scientific Research Applications

Use in Polymer Coating of Quantum Dots

  • Scientific Field: Material Science
  • Application Summary: 2-cyano-N-octylacetamide is used to synthesize amphiphilic copolymers for the polymer coating of quantum dots (QDs), making them water-soluble .
  • Results or Outcomes: The outcome of this application is the production of water-soluble quantum dots, which have numerous applications in fields like biotechnology and display technologies .

Use in Synthesis of Dynole Compounds

  • Scientific Field: Life Science
  • Application Summary: 2-cyano-N-octylacetamide is used in the synthesis of Dynole compounds, which are used to investigate dynamin GTPase .
  • Methods of Application: The synthesis involves a Knoevenagel condensation of 1-(3-(dimethylamino)propyl)-1H-indole-3-carbaldehyde with 2-cyano-N-octylacetamide to furnish Dynole 34-2 .
  • Results or Outcomes: The outcome of this application is the production of Dynole compounds, which are used to investigate dynamin GTPase, a large GTPase with roles in membrane fission during clathrin-mediated endocytosis, in actin dynamics, and in cytokinesis .

Use in Palladium-Catalyzed Carbon-ylative Procedure

  • Scientific Field: Chemical Synthesis
  • Application Summary: 2-cyano-N-octylacetamide is used in a palladium-catalyzed carbon-ylative procedure to synthesize 2-cyano-N-acetamide and 2-cyanoacetate compounds .
  • Methods of Application: The reaction proceeds under mild conditions via a radical intermediate, which is suitable for late-stage functionalization .
  • Results or Outcomes: The outcome of this application is the production of 2-cyano-N-acetamide and 2-cyanoacetate compounds, which are important functionalized chemicals in synthetic and medicinal chemistry .

Synthesis of 2-cyano-N-octylacetamide

  • Scientific Field: Chemical Synthesis
  • Application Summary: 2-cyano-N-octylacetamide can be synthesized by reacting octylamine with ethyl cyanoacetate .
  • Results or Outcomes: The outcome of this application is the production of 2-cyano-N-octylacetamide, which can be used in various other applications .

Synthesis of Uniform Ultrathin Metal Sulfide Nanostructures

  • Scientific Field: Nanotechnology
  • Application Summary: 2-cyano-N-octylacetamide can be used to induce uniformity for synthesizing uniform ultrathin metal sulfide nanostructures .
  • Results or Outcomes: The outcome of this application is the production of uniform ultrathin metal sulfide nanostructures, which have numerous applications in fields like electronics and photonics .

Synthesis of Pyrazolo[3,4-d]1,2,3-triazine Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: 2-cyano-N-(2-pyridyl)acetamide, which can be synthesized from 2-cyano-N-octylacetamide, is used in the synthesis of pyrazolo[3,4-d]1,2,3-triazine derivatives .
  • Methods of Application: The synthesis involves the treatment of 2-cyano-N-(2-pyridyl)acetamide with hydrazonoyl chloride in ethanolic sodium ethoxide solution at room temperature .
  • Results or Outcomes: The outcome of this application is the production of pyrazolo[3,4-d]1,2,3-triazine derivatives, which are important compounds in organic chemistry .

Synthesis of Amphiphilic Copolymers

  • Scientific Field: Polymer Science
  • Application Summary: 2-cyano-N-octylacetamide is used to synthesize amphiphilic copolymers .
  • Results or Outcomes: The outcome of this application is the production of amphiphilic copolymers, which have numerous applications in fields like drug delivery and tissue engineering .

Synthesis of Uniform Ultrathin Metal Sulfide Nanostructures

  • Scientific Field: Nanotechnology
  • Application Summary: 2-cyano-N-octylacetamide can be used to induce uniformity for synthesizing uniform ultrathin metal sulfide nanostructures .
  • Results or Outcomes: The outcome of this application is the production of uniform ultrathin metal sulfide nanostructures, which have numerous applications in fields like electronics and photonics .

Synthesis of Pyrazolo[3,4-d]1,2,3-triazine Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: 2-cyano-N-(2-pyridyl)acetamide, which can be synthesized from 2-cyano-N-octylacetamide, is used in the synthesis of pyrazolo[3,4-d]1,2,3-triazine derivatives .
  • Methods of Application: The synthesis involves the treatment of 2-cyano-N-(2-pyridyl)acetamide with hydrazonoyl chloride in ethanolic sodium ethoxide solution at room temperature .
  • Results or Outcomes: The outcome of this application is the production of pyrazolo[3,4-d]1,2,3-triazine derivatives, which are important compounds in organic chemistry .

Safety And Hazards

2-cyano-N-octylacetamide is considered hazardous. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, and using personal protective equipment .

properties

IUPAC Name

2-cyano-N-octylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-2-3-4-5-6-7-10-13-11(14)8-9-12/h2-8,10H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXZSEPGWGOYCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20367945
Record name 2-cyano-N-octyl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-octylacetamide

CAS RN

39581-22-1
Record name 2-Cyano-N-octylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39581-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-cyano-N-octyl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
MJ Robertson, FM Deane, PJ Robinson… - Nature protocols, 2014 - nature.com
… which is readily accessed by alkylation of indole-3-carboxaldehyde with 3-dimethylamino-1-propyl chloride, followed by Knoevenagel condensation of either 2-cyano-N-octylacetamide …
Number of citations: 62 www.nature.com
CP Gordon, B Venn-Brown, MJ Robertson… - Journal of Medicinal …, 2013 - ACS Publications
… The resulting solid was collected by vacuum filtration and recrystallized from EtOH to afford 2-cyano-N-octylacetamide (3.38 g, 79%) as a white flaky solid (mp 68–70 C). H NMR (CDCl …
Number of citations: 42 pubs.acs.org
KH Kim, H Yu, H Kang, DJ Kang, CH Cho… - Journal of Materials …, 2013 - pubs.rsc.org
… Two different terminal groups of octyl 2-cyanoacetate and 2-cyano-N-octylacetamide as control and hydrogen bonding terminal groups, respectively, were introduced into the small …
Number of citations: 94 pubs.rsc.org
D Deng, Y Zhang, L Zhu, J Zhang, K Lu… - Physical Chemistry …, 2015 - pubs.rsc.org
… Kim et al. changed the terminal acceptors from alkylated 2-cyanoacetate to 2-cyano-N-octylacetamide with a strong hydrogen bond. Hence, the molecular packing and orientation were …
Number of citations: 19 pubs.rsc.org
JR Baker, NS O'Brien, KL Prichard… - … Vesicles: Methods and …, 2022 - Springer
This protocol describes the chemical synthesis Chemical synthesis of the dynamin Dynamin inhibitors Dynole Dynoles 34-2 and Acrylo-Dyn 2-30, and their chemical scaffold Chemical …
Number of citations: 4 link.springer.com
J Tadros - 2017 - search.proquest.com
This project focused on the development of flow chemistry methodologies to access norcantharidin inspired analogues as potential cytotoxic agents, accessed via a convergent mixed …
Number of citations: 3 search.proquest.com
Z Xiao, A Osipyan, S Song, D Chen… - Journal of Medicinal …, 2022 - ACS Publications
The homologous cytokines macrophage migration inhibitory factor (MIF) and d-dopachrome tautomerase (d-DT or MIF2) play key roles in cancers. Molecules binding to the MIF …
Number of citations: 13 pubs.acs.org
RS Martire, B Adelizzi, EW Meijer, IARA Palmans… - pure.tue.nl
Renewable resources represent an appealing alternative to fossil fuels. Indeed, green and clean energy sources can drastically reduce the release of hazardous pollutants in the …
Number of citations: 3 pure.tue.nl
Z Xiaoa, A Osipyan, S Songa, D Chena… - Expand the drug …, 2021 - research.rug.nl
Macrophage migration inhibitory factor (MIF) and D-dopachrome tautomerase (D-DT or MIF2) are structural and functional homologs that both play key roles in inflammatory diseases …
Number of citations: 2 research.rug.nl
W Ni, X Wan, M Li, Y Wang, Y Chen - Chemical communications, 2015 - pubs.rsc.org
… of octyl-2-cyanoacetate and 2-cyano-N-octylacetamide and different alkyl chains-substituted … terminal group, molecules with 2-cyano-N-octylacetamide terminal groups showed strong …
Number of citations: 218 pubs.rsc.org

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